molecular formula C22H22N2O6 B4919433 (2-Naphthalen-2-yloxy-2-oxoethyl) 6-(5-methyl-2-oxo-1,3-dihydroimidazol-4-yl)-6-oxohexanoate

(2-Naphthalen-2-yloxy-2-oxoethyl) 6-(5-methyl-2-oxo-1,3-dihydroimidazol-4-yl)-6-oxohexanoate

Cat. No.: B4919433
M. Wt: 410.4 g/mol
InChI Key: SOCUIRPLHGONNZ-UHFFFAOYSA-N
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Description

The compound (2-Naphthalen-2-yloxy-2-oxoethyl) 6-(5-methyl-2-oxo-1,3-dihydroimidazol-4-yl)-6-oxohexanoate is a complex organic molecule with potential applications in various scientific fields. This compound features a naphthalene ring, an imidazole ring, and a hexanoate chain, making it a unique structure with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Naphthalen-2-yloxy-2-oxoethyl) 6-(5-methyl-2-oxo-1,3-dihydroimidazol-4-yl)-6-oxohexanoate typically involves multiple steps, including the formation of the naphthalen-2-yloxy-2-oxoethyl group and the 6-(5-methyl-2-oxo-1,3-dihydroimidazol-4-yl)-6-oxohexanoate group. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2-Naphthalen-2-yloxy-2-oxoethyl) 6-(5-methyl-2-oxo-1,3-dihydroimidazol-4-yl)-6-oxohexanoate: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acids or ketones, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

(2-Naphthalen-2-yloxy-2-oxoethyl) 6-(5-methyl-2-oxo-1,3-dihydroimidazol-4-yl)-6-oxohexanoate: has several scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Medicine: Investigated for its potential therapeutic effects and as a drug candidate.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2-Naphthalen-2-yloxy-2-oxoethyl) 6-(5-methyl-2-oxo-1,3-dihydroimidazol-4-yl)-6-oxohexanoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to (2-Naphthalen-2-yloxy-2-oxoethyl) 6-(5-methyl-2-oxo-1,3-dihydroimidazol-4-yl)-6-oxohexanoate include:

    Dichloroaniline: An aniline derivative with two chlorine atoms.

    2,2’-Bipyridyl: A symmetrical bipyridine used as a ligand in metal complexes.

    2-Methyl-4-(4-methyl-2-[4-(trifluoromethyl)phenyl]-5-thiazolyl)methylthio)phenoxyacetic acid:

Uniqueness

The uniqueness of This compound

Properties

IUPAC Name

(2-naphthalen-2-yloxy-2-oxoethyl) 6-(5-methyl-2-oxo-1,3-dihydroimidazol-4-yl)-6-oxohexanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O6/c1-14-21(24-22(28)23-14)18(25)8-4-5-9-19(26)29-13-20(27)30-17-11-10-15-6-2-3-7-16(15)12-17/h2-3,6-7,10-12H,4-5,8-9,13H2,1H3,(H2,23,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOCUIRPLHGONNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC(=O)N1)C(=O)CCCCC(=O)OCC(=O)OC2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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